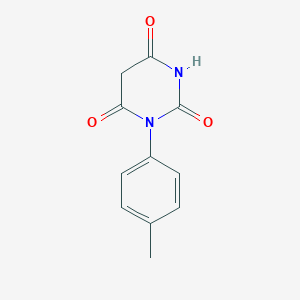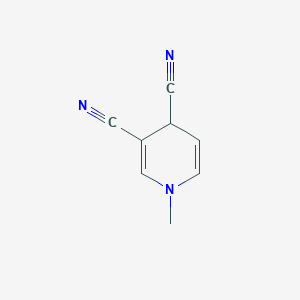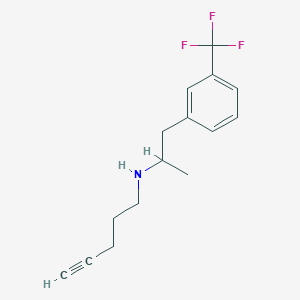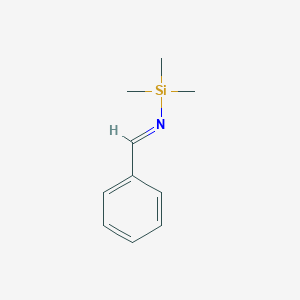
Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L- is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of leucine, one of the three branched-chain amino acids that are essential for protein synthesis and muscle growth. In
Mecanismo De Acción
The mechanism of action of Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L- involves the activation of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is involved in the regulation of protein synthesis and cell growth, and activation of this pathway by Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L- leads to increased protein synthesis and muscle growth.
Biochemical and Physiological Effects:
Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L- has been shown to have various biochemical and physiological effects, including increased protein synthesis, muscle growth, and improved insulin sensitivity. Additionally, Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L- has been shown to have anti-inflammatory properties, which may contribute to its potential anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L- in lab experiments is its ability to stimulate protein synthesis and muscle growth in animal models. Additionally, this compound has a relatively simple synthesis method and can be easily purified for use in experiments. However, one limitation of using Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L- is its potential toxicity, as high doses of this compound have been shown to cause liver damage in animal models.
Direcciones Futuras
There are several potential future directions for research on Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L-. One potential area of focus is the development of novel derivatives of this compound with improved efficacy and reduced toxicity. Additionally, further studies are needed to investigate the potential anti-cancer properties of Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L- and its mechanisms of action in cancer cells. Finally, more research is needed to determine the optimal dosage and administration of this compound for various applications, including sports nutrition and muscle wasting diseases.
Conclusion:
In conclusion, Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L- is a chemical compound that has potential applications in various scientific research fields. This compound has been shown to stimulate protein synthesis and muscle growth, as well as potentially inhibit the growth of cancer cells. While there are some limitations to its use in lab experiments, further research on Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L- has the potential to lead to the development of novel therapies for various diseases.
Métodos De Síntesis
The synthesis of Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L- involves the reaction of leucine with trifluoroacetic anhydride and sec-butanol in the presence of a catalyst. This reaction results in the formation of the esterified derivative of leucine, which can be purified and used in further experiments.
Aplicaciones Científicas De Investigación
Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L- has been used in various scientific research applications, including studies on protein synthesis, muscle growth, and cancer therapy. This compound has been shown to stimulate protein synthesis and muscle growth in animal models, making it a potential candidate for use in sports nutrition and muscle wasting diseases. Additionally, Leucine, N-(trifluoroacetyl)-, sec-butyl ester, L- has been investigated for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Número CAS |
16974-96-2 |
|---|---|
Fórmula molecular |
C12H20F3NO3 |
Peso molecular |
283.29 g/mol |
Nombre IUPAC |
butan-2-yl (2S)-4-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate |
InChI |
InChI=1S/C12H20F3NO3/c1-5-8(4)19-10(17)9(6-7(2)3)16-11(18)12(13,14)15/h7-9H,5-6H2,1-4H3,(H,16,18)/t8?,9-/m0/s1 |
Clave InChI |
UKLYZXXUVBBXAR-GKAPJAKFSA-N |
SMILES isomérico |
CCC(C)OC(=O)[C@H](CC(C)C)NC(=O)C(F)(F)F |
SMILES |
CCC(C)OC(=O)C(CC(C)C)NC(=O)C(F)(F)F |
SMILES canónico |
CCC(C)OC(=O)C(CC(C)C)NC(=O)C(F)(F)F |
Sinónimos |
N-(Trifluoroacetyl)-L-leucine 1-methylpropyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






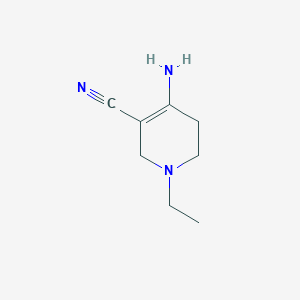
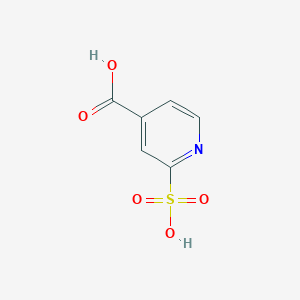
![4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide](/img/structure/B98247.png)
